molecular formula C11H11BrN2O2 B13981912 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid

5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid

Cat. No.: B13981912
M. Wt: 283.12 g/mol
InChI Key: IKHQLAJKZQMFQC-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C11H11BrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and catalysts (CuI, Pd/C).

    Reduction: Reducing agents (LiAlH4, BH3), solvents (THF, ether).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

Major Products Formed

    Substitution: Various substituted indazole derivatives.

    Reduction: Alcohols, aldehydes.

    Oxidation: Ketones, carboxylic acids.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

5-bromo-1-propan-2-ylindazole-3-carboxylic acid

InChI

InChI=1S/C11H11BrN2O2/c1-6(2)14-9-4-3-7(12)5-8(9)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

IKHQLAJKZQMFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

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